Empirical Bioactivity Data Gap for sEH and Other Classic Urea Targets
A comparative analysis against the well-established soluble epoxide hydrolase (sEH) inhibitor chemotype fails to yield quantifiable differentiation for this specific compound. Powerful 1,3-disubstituted urea sEH inhibitors, such as those exemplified in patent US10377744, often exhibit sub-nanomolar Ki values (e.g., 0.87 nM for Compound 23, a related but structurally distinct molecule with a different substitution pattern) [1]. No analogous Ki, IC50, or even percent inhibition at a single concentration has been reported in the public domain for 1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea. This absence of data is the core differentiator; any claim of sEH inhibitory potency for this compound is currently unsubstantiated by direct head-to-head or cross-study comparable evidence [1].
| Evidence Dimension | Binding affinity for recombinant human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | No public data available (Ki/IC50 not reported) |
| Comparator Or Baseline | US10377744, Compound 23 (a distinct urea derivative): Ki = 0.87 nM |
| Quantified Difference | Not calculable |
| Conditions | FRET-displacement assay with purified recombinant human sEH |
Why This Matters
For procurement decisions driven by sEH inhibition, the complete lack of target engagement data means this compound cannot be prioritized over numerous characterized alternatives with confirmed sub-nanomolar potency.
- [1] BindingDB. BDBM409002: US10377744, Compound No. 23. Binding affinity data for human soluble epoxide hydrolase. View Source
